N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Description
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a benzothiazole-derived compound featuring a quinoline-2-carboxamide backbone and a dimethylsulfamoyl substituent at the 6-position of the benzothiazole ring. This compound is structurally distinct due to its sulfonamide group, which may confer improved solubility and metabolic stability compared to non-sulfonylated analogs .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)13-8-10-15-17(11-13)27-19(21-15)22-18(24)16-9-7-12-5-3-4-6-14(12)20-16/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRIQVYLBQVSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with quinoline-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its biological activities:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated efficacy against various cancer cell lines, including lung and breast cancer. |
| Antimicrobial | Exhibits activity against certain bacterial strains due to its sulfonamide group. |
| Antioxidant | Potential to scavenge free radicals, contributing to cellular protection. |
Case Studies
- Anticancer Activity :
- A study evaluated the effect of DMBSQ on human lung adenocarcinoma cells (A549). Results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
- Antimicrobial Properties :
Synthesis and Mechanism of Action
The synthesis of DMBSQ typically involves several steps that ensure high purity and yield. The presence of multiple functional groups allows for diverse chemical reactions, which are crucial for its biological interactions. The compound's mechanism of action in cancer therapy is believed to involve:
- Inhibition of Cell Cycle Progression : DMBSQ interferes with the cell cycle, leading to G1 phase arrest.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.
Mechanism of Action
The mechanism of action of N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several benzothiazole- and thiazole-based derivatives. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Solubility : The dimethylsulfamoyl group in the target compound likely enhances aqueous solubility compared to bromo- or alkyl-substituted analogs (e.g., ), similar to sulfonamide drugs like methazolamide .
- Metabolic Stability : Sulfonamide groups are less prone to oxidative metabolism compared to thiols or halogens, as seen in methazolamide metabolites (e.g., MCY, MSG) . This suggests reduced susceptibility to cytochrome P450-mediated degradation.
- Protein Binding: The quinoline-carboxamide moiety may facilitate binding to serum albumin, akin to squarylium dyes (e.g., SQ7 with BSA binding constant $ K_b = 1.2 \times 10^5 \, \text{M}^{-1} $) .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic Pathways of Related Compounds
Biological Activity
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide, also referred to as a benzothiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.
- Molecular Formula : C15H14N4O3S2
- Molecular Weight : 362.43 g/mol
- CAS Number : 701931-43-3
1. Antidiabetic Activity
A study evaluated the antidiabetic effects of related benzothiazole derivatives, demonstrating significant glucose-lowering effects in non-insulin-dependent diabetes mellitus rat models. The compounds were identified as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucose metabolism. Notably, compounds with similar structural features exhibited a strong docking affinity to the enzyme's active site, suggesting a potential mechanism for their antidiabetic activity .
2. Anticonvulsant Activity
Research has indicated that various benzothiazole derivatives exhibit anticonvulsant properties. In one study, synthesized compounds were tested against seizures induced by maximal electroshock (MES), showing protective effects comparable to phenytoin sodium, a standard anticonvulsant drug. The results indicated that these compounds could effectively inhibit seizure spread, with some achieving complete protection .
3. Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties. A comparative study highlighted their effectiveness against various bacterial strains, suggesting that the presence of the benzothiazole moiety enhances antibacterial activity. Specific derivatives demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Synthesis of this compound
The synthesis involves several key steps:
- Formation of Benzothiazole Core : The initial step typically includes the condensation of suitable thioketones and amines to form the benzothiazole framework.
- Introduction of Dimethylsulfamoyl Group : This is achieved through nucleophilic substitution reactions involving dimethylsulfamoyl chloride.
- Quinoline Carboxamide Formation : The final step involves coupling reactions with quinoline derivatives to yield the target compound.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
